Dicyclohexylammonium (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylate

Description

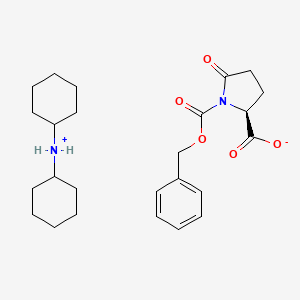

Dicyclohexylammonium (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylate is a chiral ammonium salt featuring a pyrrolidinone core functionalized with a benzyloxycarbonyl (Cbz) protecting group. The dicyclohexylammonium counterion enhances solubility in organic solvents, making this compound valuable in asymmetric synthesis and peptide chemistry. Its stereochemical integrity (S-configuration at the pyrrolidine-2-carboxylate moiety) is critical for applications in enantioselective catalysis and medicinal chemistry intermediates. The compound’s structure combines rigidity from the pyrrolidinone ring with conformational flexibility via the Cbz group, enabling diverse reactivity .

Properties

Molecular Formula |

C25H36N2O5 |

|---|---|

Molecular Weight |

444.6 g/mol |

IUPAC Name |

dicyclohexylazanium;(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C13H13NO5.C12H23N/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10H,6-8H2,(H,16,17);11-13H,1-10H2/t10-;/m0./s1 |

InChI Key |

YZBYZSRZSLSPSI-PPHPATTJSA-N |

Isomeric SMILES |

C1CCC(CC1)[NH2+]C2CCCCC2.C1CC(=O)N([C@@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1CCC(CC1)[NH2+]C2CCCCC2.C1CC(=O)N(C1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylammonium (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylate typically involves the protection of amino acids using benzyloxycarbonyl (Cbz) groups. The process begins with the reaction of (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid with dicyclohexylamine under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylammonium (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various carbonyl compounds, alcohols, and substituted derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a dicyclohexylammonium moiety attached to a pyrrolidine derivative, specifically a benzyloxycarbonyl group. This structure contributes to its stability and reactivity, making it suitable for various chemical reactions. The synthesis typically involves multi-step organic synthesis techniques, which can include:

- Formation of the pyrrolidine core : Utilizing starting materials that undergo cyclization.

- Introduction of the dicyclohexylammonium group : This step often involves quaternization reactions.

- Functionalization of the benzyloxycarbonyl group : This can enhance the compound's reactivity for further applications.

While the specific biological activities of Dicyclohexylammonium (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylate are not extensively documented, compounds with similar structures have shown promising pharmacological properties. Potential activities may include:

- Antimicrobial properties : Similar pyrrolidine derivatives have been identified as effective inhibitors against bacterial enzymes, such as InhA from Mycobacterium tuberculosis, which is crucial for fatty acid synthesis .

- Inhibition of enzyme activity : The compound may act as an inhibitor for various biological targets, potentially affecting metabolic pathways involved in disease processes.

Applications in Medicinal Chemistry

This compound has several applications in medicinal chemistry:

- Drug Development : Its structural components can be utilized in the design of new therapeutic agents targeting specific diseases.

- Peptide Synthesis : The compound can serve as an intermediate in synthesizing peptides, particularly those with therapeutic potential due to its functional groups that allow for further modifications .

Case Studies and Research Findings

Several studies have highlighted the relevance of similar compounds in drug discovery and development:

- Pyrrolidine Carboxamides as Inhibitors : Research identified pyrrolidine carboxamides as potent inhibitors of InhA, showcasing how structural analogs can lead to effective antimicrobial agents .

- Antitumor Activity : Investigations into related compounds have demonstrated their ability to disrupt critical protein interactions in cancer cells, indicating potential pathways for therapeutic intervention .

- Synthetic Methodologies : Various synthetic approaches have been explored to enhance the yield and selectivity of pyrrolidine derivatives, emphasizing the importance of stereochemistry in developing biologically active compounds .

Mechanism of Action

The mechanism of action of Dicyclohexylammonium (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylate involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects amino acids from unwanted reactions during peptide synthesis. The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions, facilitating the formation of stable intermediates and final products .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with structurally related ammonium salts and pyrrolidinone derivatives to highlight distinct properties:

Key Findings :

- Solubility : The dicyclohexylammonium counterion in the target compound improves organic-phase solubility compared to dimethylammonium derivatives, which are more polar .

- Steric Effects: The bulky dicyclohexylammonium group reduces aggregation in nonpolar solvents, enhancing reactivity in stereoselective reactions relative to simpler ammonium salts .

- Thermal Stability: Pyrrolidinone derivatives like the target compound exhibit higher thermal stability (decomposition >200°C) compared to imidazole-pyridone analogues (<150°C) due to ring strain minimization .

Reactivity Comparison

- Cbz Deprotection: The benzyloxycarbonyl group in the target compound undergoes hydrogenolysis (H₂/Pd-C) more readily than tert-butoxycarbonyl (Boc) analogues, as seen in corrected structures from Research on Chemical Intermediates (2023) .

- Nucleophilic Attack: The 5-oxopyrrolidine-2-carboxylate moiety shows higher electrophilicity at the carbonyl carbon compared to pyridone-based carboxylates, enabling faster aminolysis or esterification .

Computational Analysis

- Conformational Flexibility : Molecular dynamics simulations indicate that the target compound has 15 rotatable bonds, allowing adaptive binding in enzymatic pockets, unlike rigid pyridone-imidazole derivatives .

- pKa Values: The carboxylate group in the target compound has a calculated pKa of ~3.5 (aqueous), comparable to other pyrrolidinone derivatives but lower than pyridone-based carboxylates (pKa ~4.2) due to electron-withdrawing effects .

Biological Activity

Dicyclohexylammonium (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activities, structure-activity relationships, and relevant case studies.

The synthesis of this compound involves the formation of a pyrrolidine ring, which is a common scaffold in medicinal chemistry. The compound is synthesized through a series of chemical reactions that typically involve the protection of functional groups and the use of coupling agents to facilitate the formation of the amide bond.

2.1 Anticancer Activity

Research has shown that derivatives of 5-oxopyrrolidine, including this compound, exhibit significant anticancer properties. A study utilizing A549 human lung adenocarcinoma cells demonstrated that various derivatives reduced cell viability in a dose-dependent manner. Notably, compounds with free amino groups displayed enhanced cytotoxicity compared to those with acetylamino fragments .

| Compound | Viability Reduction (%) | Remarks |

|---|---|---|

| Dicyclohexylammonium derivative | 66% | Significant activity against A549 cells |

| Control (Cisplatin) | 34% | Standard chemotherapeutic agent |

The structure-dependency of these compounds suggests that modifications to the pyrrolidine ring can enhance or diminish their anticancer efficacy .

2.2 Antimicrobial Activity

In addition to anticancer activity, this compound has been evaluated for its antimicrobial properties. Studies have indicated that derivatives possess activity against multidrug-resistant strains, including Klebsiella pneumoniae and Staphylococcus aureus. The introduction of specific substituents on the pyrrolidine ring significantly influenced their efficacy against these pathogens .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Klebsiella pneumoniae | 8 | Effective |

| Staphylococcus aureus | 16 | Moderate |

3. Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzyloxycarbonyl group and variations in the alkyl substituents on the nitrogen atom have shown promising results in enhancing both anticancer and antimicrobial activities.

Key Findings:

- Free Amino Groups : Enhance anticancer activity.

- Substituent Variations : Influence antimicrobial efficacy.

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of 5-oxopyrrolidine derivatives, including Dicyclohexylammonium variants, against A549 cells. The results indicated that compounds with specific structural modifications led to a significant decrease in cell viability compared to controls, highlighting their potential as novel anticancer agents .

Case Study 2: Antimicrobial Resistance

In a study focusing on antimicrobial resistance, Dicyclohexylammonium derivatives were tested against resistant strains of Acinetobacter baumannii. The findings revealed that certain modifications improved their effectiveness against these challenging pathogens, suggesting potential applications in treating infections caused by multidrug-resistant bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.